Cas no 1806418-01-8 (Ethyl 5-fluoro-2-iodopyridine-4-acetate)

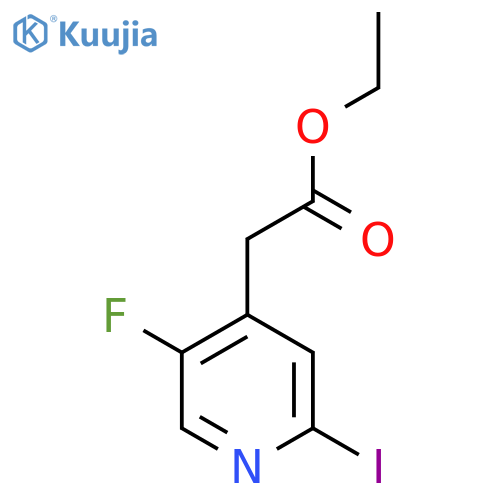

1806418-01-8 structure

商品名:Ethyl 5-fluoro-2-iodopyridine-4-acetate

CAS番号:1806418-01-8

MF:C9H9FINO2

メガワット:309.07613825798

CID:4905452

Ethyl 5-fluoro-2-iodopyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-fluoro-2-iodopyridine-4-acetate

-

- インチ: 1S/C9H9FINO2/c1-2-14-9(13)4-6-3-8(11)12-5-7(6)10/h3,5H,2,4H2,1H3

- InChIKey: QVCGJMXRQSEOEK-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=C(C=N1)F)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 203

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 1.8

Ethyl 5-fluoro-2-iodopyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029006342-500mg |

Ethyl 5-fluoro-2-iodopyridine-4-acetate |

1806418-01-8 | 95% | 500mg |

$1,651.30 | 2022-03-31 | |

| Alichem | A029006342-250mg |

Ethyl 5-fluoro-2-iodopyridine-4-acetate |

1806418-01-8 | 95% | 250mg |

$960.40 | 2022-03-31 | |

| Alichem | A029006342-1g |

Ethyl 5-fluoro-2-iodopyridine-4-acetate |

1806418-01-8 | 95% | 1g |

$3,184.50 | 2022-03-31 |

Ethyl 5-fluoro-2-iodopyridine-4-acetate 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

1806418-01-8 (Ethyl 5-fluoro-2-iodopyridine-4-acetate) 関連製品

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量